Dimethylphenacylsulfonium Tetrafluoroborate

Cationic photopolymerization Free radical photopolymerization Dual photoinitiator

Dimethylphenacylsulfonium tetrafluoroborate (CAS 24806-57-3) is a dialkylphenacylsulfonium salt with molecular formula C₁₀H₁₃BF₄OS and molecular weight 268.08 g/mol. This compound appears as a white to almost white crystalline powder with a melting point of 169–172 °C and is soluble in DMSO, ethanol, and methanol but insoluble in water.

Molecular Formula C10H13BF4OS
Molecular Weight 268.08 g/mol
CAS No. 24806-57-3
Cat. No. B1587306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylphenacylsulfonium Tetrafluoroborate
CAS24806-57-3
Molecular FormulaC10H13BF4OS
Molecular Weight268.08 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C[S+](C)CC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H13OS.BF4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;/q+1;-1
InChIKeyNYDZUKNJLPHOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylphenacylsulfonium Tetrafluoroborate (CAS 24806-57-3) Procurement and Specification Guide


Dimethylphenacylsulfonium tetrafluoroborate (CAS 24806-57-3) is a dialkylphenacylsulfonium salt with molecular formula C₁₀H₁₃BF₄OS and molecular weight 268.08 g/mol . This compound appears as a white to almost white crystalline powder with a melting point of 169–172 °C and is soluble in DMSO, ethanol, and methanol but insoluble in water [1]. It is primarily utilized as a cationic photoinitiator in UV-curable polymer systems and as an electrophilic reagent in organic synthesis, including alkylation reactions and cyclopropanation transformations [2].

Critical Differentiators: Why Dimethylphenacylsulfonium Tetrafluoroborate Is Not Interchangeable with Other Sulfonium Photoinitiators


Dialkylphenacylsulfonium salts differ fundamentally from triarylsulfonium salts in both photochemical mechanism and initiating species generation. The phenacyl moiety enables a distinct homolytic cleavage pathway that generates radical intermediates in addition to acid, enabling dual initiation capability not present in triarylsulfonium analogues [1]. Furthermore, tetrafluoroborate (BF₄⁻) counteranion imparts measurably higher reactivity in thermosetting applications compared to hexafluorophosphate (PF₆⁻) analogues, while the dialkyl substitution pattern on sulfur—specifically the dimethyl configuration—provides a photolysis rate approximately 0.4× faster than the corresponding tetramethylene cyclic analogue [2]. Substituting a triarylsulfonium tetrafluoroborate or a dialkylphenacylsulfonium hexafluorophosphate for the target compound will result in fundamentally different curing kinetics, monomer conversion profiles, or initiation selectivity.

Quantitative Differentiation Evidence: Dimethylphenacylsulfonium Tetrafluoroborate Versus In-Class Comparators


Dual Initiation Capability: Phenacyl-Containing Sulfonium Versus Triarylsulfonium Analogues

Phenacyl-containing sulfonium salts such as dimethylphenacylsulfonium tetrafluoroborate possess dual initiation capability for both cationic and free radical photopolymerization, a characteristic absent in triarylsulfonium salts such as triphenylsulfonium tetrafluoroborate (TPS⁺BF₄⁻). Comparative differential scanning photocalorimetry and gravimetric studies on the closely related diphenylphenacylsulfonium tetrafluoroborate (DPPS⁺BF₄⁻) demonstrated higher efficiency for direct and sensitized photopolymerizations of most monomers investigated relative to TPS⁺BF₄⁻ [1]. This structural class advantage derives from the phenacyl moiety enabling homolytic C–S bond cleavage to generate radical initiating species, while triarylsulfonium salts undergo primarily heterolytic cleavage to produce only acid [2].

Cationic photopolymerization Free radical photopolymerization Dual photoinitiator UV curing

Photolysis Kinetics: Dimethylphenacylsulfonium Tetrafluoroborate Versus Cyclic Phenacyltetramethylenesulfonium Analogue

The dimethyl substitution pattern on the sulfonium center directly influences photolytic cleavage efficiency. Direct comparative photolysis studies established that dimethylphenacylsulfonium tetrafluoroborate photolyzes 0.4 times faster than the corresponding phenacyltetramethylenesulfonium salt (a five-membered cyclic sulfonium analogue), yet both initiators yield approximately equal conversions of epichlorohydrin to polymer [1]. This finding indicates that while the acyclic dimethyl configuration accelerates the initial bond scission event, ultimate monomer conversion efficiency remains comparable, suggesting that the dimethyl variant may offer faster initiation without compromising final polymer yield.

Photolysis rate Cationic photoinitiator kinetics Epoxide polymerization Structure–activity relationship

Tetrafluoroborate Counteranion: Superior Reactivity in Thermosetting Systems Versus Hexafluorophosphate Analogues

The tetrafluoroborate (BF₄⁻) counteranion confers measurably higher reactivity to sulfonium salts in thermosetting coating applications compared to hexafluorophosphate (PF₆⁻) analogues. A systematic kinetic study demonstrated that sulfonium tetrafluoroborates are considerably more reactive than analogous hexafluorophosphates [1]. This reactivity differential is critical for thermal curing applications where initiation efficiency directly impacts processing speed and final coating properties. The non-nucleophilic, non-coordinating nature of BF₄⁻ minimizes termination side reactions while facilitating efficient propagation.

Counteranion effect Thermosetting coatings Sulfonium salt reactivity BF₄ versus PF₆

Perovskite Solar Cell Bulk Passivation: Sulfonium-Based Additive Versus Conventional Ammonium-Based Passivators

Dimethylphenacylsulfonium tetrafluoroborate (DMPSBF₄) demonstrates unique efficacy as a bulk passivating agent for formamidinium lead iodide (FAPbI₃) perovskite films. Time-resolved photoluminescence measurements revealed longer carrier lifetimes in DMPSBF₄-treated films, indicating effective suppression of non-radiative recombination pathways [1]. Solid-state NMR spectroscopy confirmed the formation of chemical interactions between DMPSBF₄ and the perovskite lattice [2]. Furthermore, stability studies demonstrated that DMPSBF₄-treated films maintain enhanced moisture stability under ambient conditions over extended periods [3]. These findings position sulfonium-based additives as promising alternatives to conventional ammonium-based compounds for enhancing bulk passivation and long-term stability in perovskite solar cells [4].

Perovskite solar cells Bulk passivation Moisture stability Carrier lifetime FAPbI₃

Asymmetric Cyclopropanation: Dimethylphenacylsulfonium Salt as Corey–Chaykovsky-Type Reagent with High Stereoselectivity

Dimethylphenacylsulfonium salts serve as effective ylide precursors in asymmetric cyclopropanation reactions, achieving stereoselectivity metrics that exceed typical benchmarks for this transformation class. In a resin-supported peptide-catalyzed system, dimethylphenacylsulfonium bromide reacted with aromatic α,β-unsaturated aldehydes to yield cyclopropanes in 83–88% yield with 98–99% enantiomeric excess (ee) and 92–97% diastereoselectivity across 9 examples . The catalyst was recovered and reused five times without significant performance loss (first reuse: 87% yield, 99% ee, 94% diastereoselectivity; fifth reuse: 83% yield, 99% ee, 95% diastereoselectivity) . While the bromide salt was employed in this study, the tetrafluoroborate analogue shares identical reactivity profile of the dimethylphenacylsulfonium cation while offering superior crystallinity and non-hygroscopic handling advantages [1].

Asymmetric synthesis Cyclopropanation Peptide catalysis Enantioselectivity Diastereoselectivity

Priority Application Scenarios for Dimethylphenacylsulfonium Tetrafluoroborate Procurement


Hybrid UV-Cure Formulations Requiring Simultaneous Radical and Cationic Polymerization

Dimethylphenacylsulfonium tetrafluoroborate is specifically indicated for UV-curable coating and adhesive formulations where both radical and cationic polymerization pathways are required. The phenacyl moiety enables homolytic C–S bond cleavage upon irradiation, generating radical species that initiate acrylate or methacrylate polymerization while the sulfonium core concurrently produces Brønsted acid for epoxide or vinyl ether ring-opening polymerization. This dual initiation mechanism, which is absent in triarylsulfonium photoinitiators, makes this compound uniquely suitable for hybrid monomer systems (e.g., epoxide/acrylate blends) where single-mechanism initiators would fail to cure one component [1].

Asymmetric Synthesis of Cyclopropane-Containing Pharmaceutical Intermediates

The dimethylphenacylsulfonium core serves as a high-performance ylide precursor for stereoselective cyclopropanation of α,β-unsaturated aldehydes, achieving 98–99% enantiomeric excess and 92–97% diastereoselectivity under peptide catalysis [1]. The tetrafluoroborate salt form offers superior handling characteristics (non-hygroscopic, high-melting crystalline solid) compared to the corresponding bromide salt (hygroscopic, lower melting point), making it the preferred procurement choice for asymmetric synthesis laboratories developing cyclopropane-containing APIs and advanced intermediates [2].

Perovskite Solar Cell Research and Photovoltaic Materials Development

Emerging evidence positions dimethylphenacylsulfonium tetrafluoroborate (DMPSBF₄) as a novel bulk passivating agent for FAPbI₃ perovskite films. Treated films exhibit longer carrier lifetimes and enhanced moisture stability under ambient conditions, with solid-state NMR confirming chemical interaction between DMPSBF₄ and the perovskite lattice [1]. This application differentiates DMPSBF₄ from conventional sulfonium photoinitiators and provides a specific procurement rationale for photovoltaic research groups exploring sulfonium-based alternatives to ammonium-based passivators [2].

Thermosetting Coating Systems Prioritizing High Reactivity and Low Cure Temperature

The tetrafluoroborate counteranion in dimethylphenacylsulfonium tetrafluoroborate confers substantially higher reactivity in thermosetting applications compared to hexafluorophosphate-containing sulfonium analogues [1]. This reactivity advantage translates to lower achievable cure temperatures and faster processing speeds, making the BF₄⁻-containing compound the preferred selection over PF₆⁻ variants when maximizing thermal curing efficiency is a primary formulation objective. This counteranion selection criterion is directly supported by kinetic parameter studies on sulfonium salt reactivity [2].

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